molecular formula C16H21NO4 B5561478 (3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B5561478
M. Wt: 291.34 g/mol
InChI Key: OSMAJIRUZXVVQG-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is a chiral compound, which means that it has two enantiomers, (3S*,4R*) and (3R*,4S*). The former enantiomer is the active form of the compound and has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Beta-Foldamer Synthesis : A study by Menegazzo et al. (2006) describes the synthesis of a beta-foldamer containing pyrrolidin-2-one rings, starting from a compound similar to (3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid. This research highlights the use of such compounds in designing foldamers with specific conformational characteristics (Menegazzo et al., 2006).

Pharmaceutical Applications

  • Anti-Inflammatory and Analgesic Properties : Muchowski et al. (1985) investigated derivatives of pyrrolidine carboxylic acids for their anti-inflammatory and analgesic activities. This indicates the potential use of similar compounds in developing new analgesic and anti-inflammatory drugs (Muchowski et al., 1985).

Chemical Process Development

  • Demethylation Techniques : Schmid et al. (2004) discussed the demethylation of 4-Methoxyphenylbutyric acid, a process relevant to the handling and modification of compounds like this compound. This study provides insights into chemical process development for similar compounds (Schmid et al., 2004).

Biochemical and Medicinal Chemistry

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) describe the synthesis of a potent inhibitor of influenza neuraminidase, which includes a pyrrolidine carboxylic acid derivative. This illustrates the application of such compounds in the development of antiviral drugs (Wang et al., 2001).
  • Idiopathic Pulmonary Fibrosis Treatment : Procopiou et al. (2018) developed a series of pyrrolidine carboxylic acids as inhibitors for αvβ6 integrin, showing potential in treating idiopathic pulmonary fibrosis. This demonstrates the therapeutic applications of pyrrolidine derivatives in respiratory diseases (Procopiou et al., 2018).

Molecular Structure Analysis

  • X-Ray Crystallographic Studies : Zhu et al. (2009) conducted a study involving the structural analysis of a pyrrolopyridine derivative, highlighting the importance of such compounds in understanding molecular conformations and interactions (Zhu et al., 2009).

Mechanism of Action

Without specific context or application, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-6-15(18)17-9-12(13(10-17)16(19)20)11-7-4-5-8-14(11)21-2/h4-5,7-8,12-13H,3,6,9-10H2,1-2H3,(H,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAJIRUZXVVQG-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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